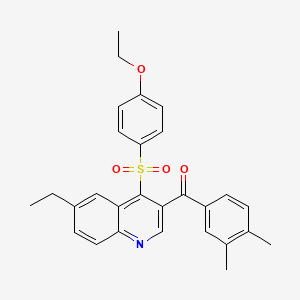

3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)-6-ETHYLQUINOLINE

Description

The compound 3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline is a quinoline derivative featuring a unique substitution pattern: a 3,4-dimethylbenzoyl group at position 3, a 4-ethoxybenzenesulfonyl moiety at position 4, and an ethyl substituent at position 5. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonyl-6-ethylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c1-5-20-8-14-26-24(16-20)28(34(31,32)23-12-10-22(11-13-23)33-6-2)25(17-29-26)27(30)21-9-7-18(3)19(4)15-21/h7-17H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEGKDXWVHWDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The ethoxybenzenesulfonyl group can be added through sulfonylation using 4-ethoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Ethylation: The ethyl group can be introduced through alkylation using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or receptors, blocking critical biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Benzoyl vs. Sulfonyl Groups: The target compound’s 3,4-dimethylbenzoyl group introduces steric bulk and electron-donating methyl substituents, which may enhance thermal stability compared to simpler acylated quinolines. In contrast, the 4-ethoxybenzenesulfonyl group (a strong electron-withdrawing moiety) likely increases polarity and influences solubility .

- Ethyl vs. Methoxy/Chloro Substituents: The 6-ethyl group on the target compound is less polar than methoxy or chloro substituents seen in analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () and 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline ().

Melting Points and Stability

- 4k () has a melting point of 223–225°C, attributed to hydrogen bonding from the amino group and π-stacking of aromatic rings. The target compound, lacking an amino group but featuring bulkier substituents, may exhibit a lower melting point due to reduced crystallinity .

- 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone () shares a sulfonyl group but includes a chlorobenzyl substituent. Its melting point is unreported, but the isopropyl group likely increases steric hindrance, analogous to the target’s ethyl group .

Spectral Characterization

- Infrared (IR) and Nuclear Magnetic Resonance (NMR) data from (e.g., 4k) reveal characteristic peaks for amino (3350–3450 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) groups. The target compound’s benzoyl and sulfonyl groups would show distinct carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Data Tables

Table 1: Structural and Synthetic Comparison of Quinoline Derivatives

Research Findings

- Substituent-Driven Solubility: Ethoxy and sulfonyl groups (target compound) may enhance aqueous solubility compared to purely aromatic analogs like 4k, which rely on polar amino groups .

- Synthetic Efficiency: One-pot strategies () could streamline the synthesis of the target compound’s quinoline core, but Pd-catalyzed methods () may better accommodate sulfonyl and benzoyl introductions .

- Thermal Stability: The 3,4-dimethylbenzoyl group’s steric bulk may improve thermal stability over methoxy-substituted quinolines, as seen in DNTF (), where methyl groups enhance material robustness .

Biological Activity

3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a quinoline core with various substituents that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have explored various synthetic routes, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional methods .

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives with similar structures exhibited strong activity against leukemia cell lines, suggesting potential mechanisms involving DNA intercalation and inhibition of topoisomerase enzymes .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5a | SR leukemia | 17 | DNA intercalation |

| Compound 6c | Various | <20 | Topoisomerase inhibition |

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have been studied for their antimicrobial effects. The compound's structural features, such as the sulfonyl group, may enhance its interaction with microbial targets. Research indicates that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The SAR analysis has revealed that modifications on the quinoline scaffold significantly affect biological activity. For example, the introduction of electron-donating groups (like ethoxy) enhances solubility and bioavailability, while bulky substituents can improve binding affinity to target proteins .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

- Animal Models : Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.